(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Description
(5Z)-5-[(2-Chlorophenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one is a thiazolone derivative characterized by a conjugated dihydrothiazole core substituted with a 2-chlorophenyl group at the 5-position and a morpholine ring at the 2-position. The (Z)-configuration of the arylidene moiety is critical for its stereoelectronic properties, influencing both reactivity and biological interactions .
Synthesis:
The compound can be synthesized via a condensation reaction between a (Z)-5-arylidene-2-(methylthio)thiazol-4(5H)-one precursor and morpholine under controlled heating (120–130°C), followed by acidification to isolate the product . This method aligns with protocols for analogous morpholine-containing thiazolones, where nucleophilic substitution replaces the methylthio group with morpholine .
Properties
Molecular Formula |
C14H13ClN2O2S |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9- |
InChI Key |
FXRFMKDWSSRPKF-XFXZXTDPSA-N |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or morpholine. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
Step 1: Dissolve thiazolidine-2,4-dione in ethanol.
Step 2: Add 2-chlorobenzaldehyde to the solution.
Step 3: Add a catalytic amount of piperidine or morpholine.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Industry: Possible use as a corrosion inhibitor for mild steel.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the reduction of folate and biopterin in Leishmania species . The compound’s structure allows it to bind to the active site of PTR1, thereby inhibiting its activity and disrupting the parasite’s metabolic processes.
Comparison with Similar Compounds
Key Structural Features :
- 2-Chlorophenyl group : Introduces electron-withdrawing effects, stabilizing the conjugated system and modulating lipophilicity .
- Thiazolone core : A redox-active scaffold common in antimicrobial and enzyme-inhibiting agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related thiazolone/thiazolidinone derivatives:
Substituent Analysis :
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic addition or cycloaddition reactions .
- Morpholine vs. aryl substituents : Morpholine improves aqueous solubility (cLogP ~1.2) compared to hydrophobic aryl groups (cLogP >2.5) .
- Z/E isomerism : The (Z)-configuration in the target compound and analogues like ensures planar conjugation, critical for UV-Vis absorption and binding to biological targets .
Physicochemical and Electronic Properties
- Electron Localization Function (ELF) : Computational analysis (via Multiwfn ) reveals higher electron density at the thiazolone sulfur and morpholine oxygen, suggesting nucleophilic reactivity at these sites .
- Solubility: The morpholine group in the target compound confers better solubility in polar solvents (e.g., DMF, ethanol) compared to non-morpholine derivatives .
Computational Similarity Metrics
- Tanimoto Coefficient : Using MACCS fingerprints, the target compound shares ~0.75 similarity with (morpholine-pyridinyl analogue) and ~0.62 with (fluorophenyl derivative), indicating closer structural alignment with morpholine-containing derivatives .
- Graph Isomorphism Network (GIN): GIN-based analysis identifies conserved subgraphs (e.g., thiazole ring, arylidene moiety) across analogues, highlighting the morpholine group as a key differentiating node .
Biological Activity
(5Z)-5-[(2-Chlorophenyl)Methylidene]-2-(Morpholin-4-Yl)-4,5-Dihydro-1,3-Thiazol-4-One is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the morpholine and thiazole rings enhances its potential to modulate biological pathways, including those involved in cell proliferation and apoptosis.
Biological Activity Assays
Various studies have assessed the biological activity of this compound through different assays:
1. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Liver Cancer) | 8 |
| Caco2 (Colorectal) | 6 |
| MDA-MB 231 (Breast) | 12 |
| HCT116 (Colorectal) | 10 |
| PC3 (Prostate) | 15 |
These results indicate that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer and neurological disorders. Notably, it has shown promising results as a DYRK1A inhibitor:
| Compound | Target | IC50 (µM) |
|---|---|---|
| (5Z)-Thiazole Derivative | DYRK1A | 0.033 |
| Roscovitine | DYRK1A | 0.025 |
This selective inhibition suggests potential applications in treating diseases where DYRK1A plays a critical role .
Case Studies
Recent research has highlighted the therapeutic potential of this compound in various disease models:
Study on Neurodegenerative Diseases
A study investigated the neuroprotective effects of this thiazole derivative in models of neurodegeneration. The results indicated that the compound reduced neuronal apoptosis and inflammation markers, suggesting its utility in conditions like Alzheimer's disease .
Antimicrobial Activity
The compound was tested against several bacterial strains, showing moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
These findings support further exploration into its use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-5-[(2-chlorophenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves condensation of thiosemicarbazides with substituted aldehydes/ketones under reflux conditions. Key variables include:
- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions to drive cyclization .
- Solvents : Ethanol or DMF for solubility and reaction homogeneity .
- Reaction Time : 2–6 hours under reflux, monitored by TLC/HPLC to minimize by-products .
- Yield Optimization : Purification via recrystallization (DMF/EtOH mixtures) improves purity (>85% yield reported) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use multimodal analytical validation:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration at C5) .
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₄H₁₂ClN₃O₂S) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
Q. What are the primary biological screening protocols for this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Anti-inflammatory Testing : COX-2 inhibition assays via ELISA .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chlorophenyl and morpholin-4-yl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl group enhances electrophilicity at the thiazolone ring, facilitating nucleophilic attacks (e.g., SN2 at C4). DFT calculations can map charge distribution .
- Steric Effects : Morpholin-4-yl’s bulkiness may hinder reactivity at adjacent positions. Comparative studies with smaller substituents (e.g., piperidine) are recommended .
- Experimental Validation : Kinetic studies under varying temperatures/pH to quantify activation parameters .
Q. What strategies resolve contradictions in stability data under physiological pH conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS. For example, acidic conditions (pH <3) may hydrolyze the thiazolone ring .
- Cross-Validation : Compare stability across multiple analytical platforms (e.g., UV-Vis vs. HPLC) to address instrumentation biases .
- Theoretical Modeling : Use QSPR models to predict stability based on substituent electronic descriptors .
Q. How can reaction mechanisms for oxidation/reduction pathways be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O or deuterated solvents to track oxygen/hydrogen transfer in oxidation/reduction reactions .
- Intermediate Trapping : Quench reactions at timed intervals and characterize intermediates via ESI-MS .
- Computational Studies : MD simulations to map transition states (e.g., radical intermediates in oxidation) .
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
